Ethyl 1,5-dimethyl-1H-1,2,4-triazole-3-carboxylate (CAS: 1034197-35-7): A Technical Guide to Synthesis and Application
Ethyl 1,5-dimethyl-1H-1,2,4-triazole-3-carboxylate (CAS: 1034197-35-7): A Technical Guide to Synthesis and Application
Executive Summary
Ethyl 1,5-dimethyl-1H-1,2,4-triazole-3-carboxylate (CAS: 1034197-35-7) is a highly specialized N-heterocyclic building block utilized extensively in medicinal chemistry and agrochemical development[1]. As a structural derivative of 1,2,4-triazole-3-carboxylic acid, this compound serves as a critical precursor in the synthesis of modified nucleoside analogues, most notably in the development of next-generation antiviral agents structurally related to Ribavirin and Tecadenoson[2].
The introduction of methyl groups at the 1- and 5-positions of the triazole ring significantly alters the steric bulk and lipophilicity of the molecule compared to its unsubstituted parent compound. This technical whitepaper provides an in-depth analysis of its physicochemical properties, modern scalable synthesis protocols, and its mechanistic role in transglycosylation workflows for drug discovery.
Physicochemical Profiling
Understanding the physicochemical parameters of ethyl 1,5-dimethyl-1H-1,2,4-triazole-3-carboxylate is essential for predicting its behavior in organic solvents during synthesis and its pharmacokinetic potential as a pharmacophore fragment.
| Property | Value |
| IUPAC Name | ethyl 1,5-dimethyl-1H-1,2,4-triazole-3-carboxylate |
| CAS Number | 1034197-35-7[1] |
| Molecular Formula | C₇H₁₁N₃O₂[1] |
| Molecular Weight | 169.18 g/mol [3] |
| SMILES | O=C(C1=NN(C)C(C)=N1)OCC[3] |
| Topological Polar Surface Area (TPSA) | 57.01 Ų[3] |
| LogP | 0.30[3] |
| Hydrogen Bond Acceptors | 5[3] |
| Hydrogen Bond Donors | 0[3] |
| Rotatable Bonds | 2[3] |
Strategic Synthesis: Overcoming Traditional Bottlenecks
The Shift from Diazotization to Condensation-Cyclization
Historically, 1,2,4-triazole-3-carboxylates were synthesized via the diazotization of 5-amino-1,2,4-triazole-3-carboxylic acid followed by esterification. However, this method involves the generation of diazonium salts, which are notoriously explosive in their dry state, posing severe safety risks and limiting industrial scale-up[4].
Modern synthetic routes have pivoted to non-diazotization methods. The most efficient pathway involves a three-step cascade: the condensation of a nitrile derivative with a substituted hydrazine, followed by base-catalyzed cyclization, and concluding with alcoholysis/esterification[5]. For the 1,5-dimethyl derivative, N-methylated precursors and acetyl derivatives are utilized to ensure correct regiochemistry.
Workflow for the non-diazotization synthesis of 1,5-dimethyl-1,2,4-triazole-3-carboxylate.
Step-by-Step Protocol: Self-Validating Synthesis
As an Application Scientist, it is critical to implement in-process controls. The following protocol outlines the synthesis with embedded causality and validation checkpoints.
Step 1: Controlled Condensation
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Procedure: In a dried reaction vessel under inert N₂ atmosphere, dissolve the N-methylhydrazine derivative in anhydrous ethanol. Cool the system to 0–5 °C using an ice-salt bath. Slowly add trichloroacetonitrile dropwise over 30 minutes.
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Causality: The reaction between nitriles and hydrazines is highly exothermic. Maintaining the temperature below 5 °C prevents thermal degradation of the hydrazine and suppresses the formation of unwanted polymeric byproducts[5].
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Validation Check: Monitor via TLC (Thin-Layer Chromatography). The disappearance of the hydrazine spot confirms the formation of the linear condensation intermediate.
Step 2: Base-Catalyzed Cyclization
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Procedure: Add a mild base, such as anhydrous potassium carbonate (K₂CO₃), to the chilled mixture. Stir for 20 minutes while maintaining the temperature[5].
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Causality: K₂CO₃ acts as an acid scavenger and promotes intramolecular nucleophilic attack, driving the ring closure to form the 1,2,4-triazole core. A mild base is chosen over strong alkalis (like NaOH) to prevent premature hydrolysis of the nitrile or ester functionalities.
Step 3: Alcoholysis and Esterification
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Procedure: Elevate the temperature to reflux (approx. 78 °C for ethanol). Allow the reaction to proceed until the cyclized intermediate undergoes complete alcoholysis to form the ethyl ester.
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Causality: Refluxing in ethanol serves a dual purpose: it acts as the solvent for the reaction and as the reactant for the in-situ esterification of the carboxylic acid equivalent generated from the trichloromethyl group[5].
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Validation Check: HPLC (High-Performance Liquid Chromatography) analysis of an aliquot should reveal a single dominant peak corresponding to the target mass (m/z[M+H]⁺ = 170.09)[6].
Step 4: Purification
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Procedure: Cool the mixture, filter off inorganic salts, and concentrate the filtrate under reduced pressure. Recrystallize the crude product from a minimal amount of cold methanol or ethanol.
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Causality: Recrystallization exploits the differential solubility of the target ester versus trace impurities, ensuring a final purity of ≥95%[3].
Applications in Drug Discovery: Nucleoside Analogues
Ethyl 1,5-dimethyl-1H-1,2,4-triazole-3-carboxylate is a vital acceptor molecule in the synthesis of nucleoside analogues. The most prominent example of this class of drugs is Ribavirin (1-β-D-ribofuranosyl-1H-1,2,4-triazole-3-carboxamide), a broad-spectrum antiviral[7]. The 1,5-dimethyl variant is utilized to synthesize sterically hindered analogues to probe structure-activity relationships (SAR) and overcome viral resistance mechanisms.
The Transglycosylation Challenge
Coupling the triazole base to a sugar moiety (glycosylation) is notoriously difficult.
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Chemical Glycosylation: The traditional route involves reacting peracetylated β-D-ribofuranose with the triazole carboxylate using a catalyst like bis(p-nitrophenyl)phosphate. Causality: This requires extreme conditions (135–170 °C and high vacuum of 15–55 mmHg) to drive the formation of the glycosidic bond[2]. These harsh conditions often lead to anomerization and degradation of sensitive functional groups.
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Enzymatic Transglycosylation: A modern, elegant alternative utilizes Purine Nucleoside Phosphorylase (e.g., AhPNP from Aeromonas hydrophila). Causality: Operating at a mild 35 °C and pH 4.5, the enzyme catalyzes the transfer of the carbohydrate moiety from a donor (like 7-methylguanosine iodide) directly to the triazole base, ensuring perfect regio- and stereoselectivity without the need for extreme heat or vacuum[2].
Chemical and enzymatic transglycosylation pathways for nucleoside analogue synthesis.
Following successful transglycosylation, the ester group of the triazole is typically subjected to aminolysis (using methanolic ammonia) to convert the carboxylate into a carboxamide, completing the synthesis of the active pharmaceutical ingredient (API)[2].
Analytical Validation & Quality Control
To ensure the integrity of ethyl 1,5-dimethyl-1H-1,2,4-triazole-3-carboxylate prior to its use in sensitive downstream transglycosylations, rigorous analytical validation is required:
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Mass Spectrometry (LC-MS): Electrospray ionization (ESI) should yield a clear [M+H]⁺ adduct at m/z 170.09 and an [M+Na]⁺ adduct at m/z 192.07[6].
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HPLC: Purity should be assessed using a reverse-phase C18 column. The compound is moderately polar (LogP 0.30)[3], so a gradient method utilizing water/acetonitrile (with 0.1% Formic Acid) will provide sharp peak resolution. Target purity for pharmaceutical intermediates is ≥95%[3].
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NMR Spectroscopy: ¹H-NMR will confirm regiochemistry. The presence of two distinct singlet methyl peaks (integrating to 3H each) and a classic ethyl ester pattern (a quartet for -CH₂- and a triplet for -CH₃) will validate the 1,5-dimethyl substitution and the intact ester functionality.
References
-
ECHA CHEM. "ethyl 1,5-dimethyl-1H-1,2,4-triazole-3-carboxylate - Substance Identity." European Chemicals Agency. Available at:[Link]
- Google Patents (CN111808034A). "Method for synthesizing 1,2, 4-triazole-3-methyl carboxylate.
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PubChemLite. "1034197-35-7 (C7H11N3O2) - Structural Information & MS Adducts." Université du Luxembourg. Available at: [Link]
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MDPI. "Synthesis of Ribavirin, Tecadenoson, and Cladribine by Enzymatic Transglycosylation." Available at: [Link]
-
ResearchGate. "An Efficient Chemoenzymatic Process for Preparation of Ribavirin." Available at: [Link]
Sources
- 1. ECHA CHEM [chem.echa.europa.eu]
- 2. mdpi.com [mdpi.com]
- 3. chemscene.com [chemscene.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CN111808034A - Method for synthesizing 1,2, 4-triazole-3-methyl carboxylate - Google Patents [patents.google.com]
- 6. PubChemLite - 1034197-35-7 (C7H11N3O2) [pubchemlite.lcsb.uni.lu]
- 7. researchgate.net [researchgate.net]
